OctreoScan, also known as Indium In 111-pentetreotide, is a radiopharmaceutical used primarily in the imaging of neuroendocrine tumors. It is a somatostatin analogue that binds specifically to somatostatin receptors, particularly subtypes 2 and 5. This compound has gained significant attention in the field of nuclear medicine for its ability to visualize tumors that express these receptors, thus aiding in diagnosis and treatment planning.
OctreoScan is classified as a radiopharmaceutical and is derived from octreotide, which is a synthetic analog of somatostatin. The compound is manufactured by Mallinckrodt Nuclear Medicine LLC, now part of Curium, and it utilizes Indium-111 as the radioactive isotope for imaging purposes. The chemical structure can be described as Indium-diethylenetriaminepentaacetic acid-d-phenylalanine-octreotide, emphasizing its complex formation with the chelating agent diethylenetriaminepentaacetic acid.
The synthesis of OctreoScan involves a straightforward radiolabeling process. The kit typically contains:
The general procedure for synthesis includes:
The molecular structure of OctreoScan can be represented as follows:
The three-dimensional conformation of OctreoScan allows it to effectively bind to somatostatin receptors on tumor cells, facilitating targeted imaging .
The primary reaction involved in the use of OctreoScan is the binding of Indium-111 to pentetreotide, which occurs through coordination chemistry. The reaction can be summarized as:
This complex formation is crucial for ensuring that the radiopharmaceutical retains its biological activity and specificity for somatostatin receptors during imaging procedures. The stability of this complex is evaluated through various assays to confirm that it meets clinical standards .
The mechanism by which OctreoScan operates involves several key steps:
This targeted approach allows clinicians to visualize tumors more effectively than conventional imaging techniques .
OctreoScan is primarily utilized in nuclear medicine for:
Moreover, ongoing research continues to explore additional applications of OctreoScan in other tumor types and conditions where somatostatin receptor expression may be relevant .
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5